molecular formula C17H19ClN2O3S2 B2698502 5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 1005293-49-1

5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B2698502
CAS No.: 1005293-49-1
M. Wt: 398.92
InChI Key: UQHCQMDIQBBSHD-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various condensation reactions .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of thiophene derivatives include halogens, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and can include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted thiophene derivatives with different functional groups .

Scientific Research Applications

5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide include other thiophene derivatives with different substituents and functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-9-3-4-12-10-13(5-6-14(12)20)19-25(22,23)16-8-7-15(18)24-16/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCQMDIQBBSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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